

# An In-depth Technical Guide to Fmoc-Orn(Alloc)-OH: Properties and Applications

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Compound of Interest		
Compound Name:	Fmoc-Orn(Alloc)-OH	
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#### Introduction

N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N $\delta$ -(allyloxycarbonyl)-L-ornithine, commonly abbreviated as **Fmoc-Orn(Alloc)-OH**, is a crucial building block in the field of peptide chemistry.[1] As a protected form of the amino acid ornithine, it plays a significant role in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides, including cyclic and branched structures, as well as those requiring side-chain modifications.[1][2]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **Fmoc-Orn(Alloc)-OH**. Its dual-protection scheme, featuring the base-labile Fmoc group on the  $\alpha$ -amino group and the orthogonally-removable Alloc group on the  $\delta$ -amino side chain, offers synthetic versatility.[1][3] The Fmoc group is cleaved under basic conditions, typically with piperidine, while the Alloc group is stable to these conditions but can be selectively removed using a palladium(0) catalyst.[3][4][5] This orthogonality is fundamental to advanced peptide synthesis strategies.[3]

## **Core Chemical and Physical Properties**

The fundamental properties of **Fmoc-Orn(Alloc)-OH** are summarized below, providing a quick reference for experimental design and execution.

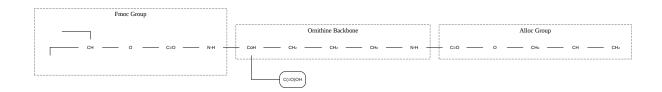


Property	Value	Source(s)
Molecular Formula	C24H26N2O6	[6][7][8][9]
Molecular Weight	438.47 - 438.5 g/mol	[6][9][10][11]
CAS Number	147290-11-7	[6][7][8][9]
IUPAC Name	(2S)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-5- (prop-2- enoxycarbonylamino)pentanoi c acid	[6][8]
Appearance	White to off-white solid/powder	[2]
Purity	Typically ≥95% (HPLC)	[8][12]
Solubility	Soluble in DMF	[2][13]
Storage Conditions	2-8°C, keep dry and in a tightly closed container	[7]

# **Chemical Structure**

The structural representation of **Fmoc-Orn(Alloc)-OH** highlights the key functional groups central to its reactivity in peptide synthesis.





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Caption: Chemical structure of Fmoc-Orn(Alloc)-OH.

# Experimental Protocols Incorporation into Peptides via Fmoc-SPPS

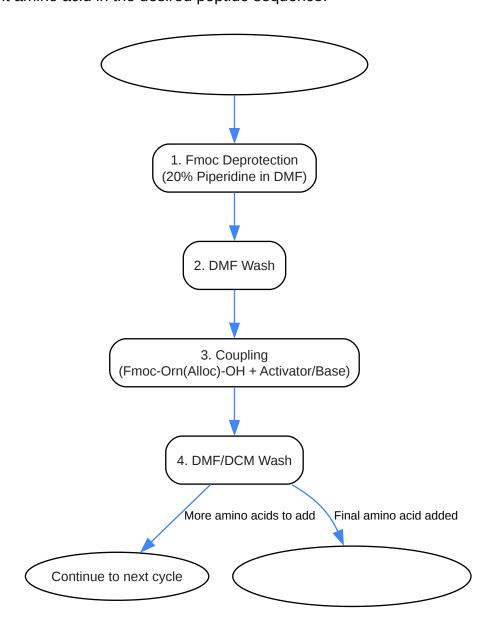
**Fmoc-Orn(Alloc)-OH** is a standard reagent in Fmoc-based solid-phase peptide synthesis.[14] The following protocol outlines a representative single coupling cycle.

#### Methodology:

- Resin Preparation: The synthesis begins with a suitable resin (e.g., Rink amide, Wang)
   which is swelled in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
   [14][15]
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[14][15] This is typically a two-step process (e.g., 5 minutes followed by another 10-minute treatment) to ensure complete removal of the Fmoc group, exposing a free amine.[14]
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-adduct.[14][15]



- Amino Acid Activation & Coupling: Fmoc-Orn(Alloc)-OH is pre-activated in a solution containing a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).[16] This activated solution is then added to the resin. The mixture is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling to the free amine on the resin.[15][16]
- Final Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[14] This cycle is repeated for each subsequent amino acid in the desired peptide sequence.



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Caption: Workflow for a single coupling cycle in Fmoc-SPPS.



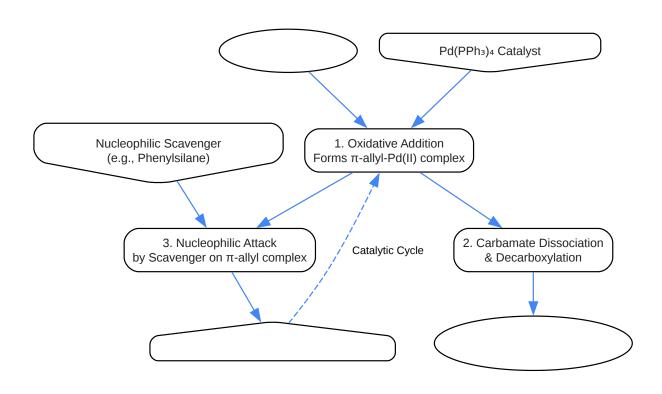
## Orthogonal Deprotection of the Alloc Group

The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage of other side-chain protecting groups like Boc.[3][5] It can be selectively removed using a palladium(0) catalyst, which is invaluable for on-resin side-chain modification or cyclization.[4][5]

## Methodology:

- Catalyst Preparation: A solution of a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>), is prepared in a suitable solvent mixture, often containing chloroform (CHCl<sub>3</sub>), acetic acid (HOAc), and N-methylmorpholine (NMM).[5]
- Scavenger Addition: A nucleophilic scavenger, such as phenylsilane, is required to trap the allyl group released during the reaction, which regenerates the active Pd(0) catalyst.[17]
- Reaction Conditions: The resin-bound peptide is treated with the catalyst and scavenger solution. The reaction is typically performed under an inert atmosphere and agitated for 1-2 hours at room temperature.[15][17]
- Washing: Following deprotection, the resin must be washed thoroughly to remove all traces
  of the palladium catalyst and scavenger byproducts. This often involves washes with
  solutions like 0.5% DIPEA in DMF and sodium diethyldithiocarbamate (0.5% w/w) in DMF,
  followed by standard DMF and DCM washes.[5] The newly exposed free amine on the
  ornithine side chain is then available for further chemical modification.





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Caption: Catalytic cycle for Alloc group deprotection.

# Safety and Handling

While specific toxicity data for **Fmoc-Orn(Alloc)-OH** is not extensively documented, standard laboratory safety precautions for handling chemical reagents should be observed.[7][18]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14] In cases where dust may be generated, use an appropriate dust mask.
- Handling: Avoid contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[7][14]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[7] The recommended long-term storage temperature is between 2-8°C.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[14]



## Conclusion

**Fmoc-Orn(Alloc)-OH** is an indispensable tool for advanced peptide synthesis. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with the flexibility to construct sophisticated peptide architectures. A thorough understanding of the experimental protocols for its incorporation and selective deprotection is essential for leveraging its full synthetic potential in drug discovery and development.

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